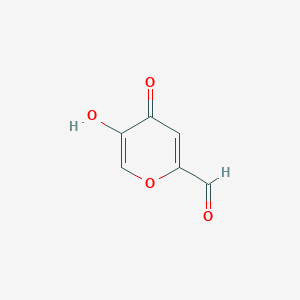
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is a useful research compound. Its molecular formula is C6H4O4 and its molecular weight is 140.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
5-Hydroxy-4-oxo-4H-pyran-2-carbaldehyde possesses a unique structure that includes a hydroxyl group, a carbonyl group, and an aldehyde functional group. These features contribute to its reactivity and potential applications in synthesis and biological interactions.
Synthetic Applications
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Conversion into derivatives like 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carboxylic acid.
- Reduction : Formation of 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-methanol.
- Substitution Reactions : Generating various substituted derivatives depending on the nucleophile employed.
Biological Applications
Biochemical Probes and Therapeutic Potential
The compound is investigated for its potential as a biochemical probe due to its reactive functional groups, which can interact with biological molecules. Research indicates several promising biological applications:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit potential antitumor properties, making it a candidate for further development in cancer therapy.
Case Study: Antioxidant Properties
Research has highlighted the antioxidant capabilities of 5-hydroxy derivatives, particularly in inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Hydroxy Derivative A | 20 | Scavenging free radicals |
| 5-Hydroxy Derivative B | 15 | Inhibition of lipid peroxidation |
| Trolox (Control) | 25 | Standard antioxidant |
Medicinal Chemistry
Therapeutic Applications
The potential therapeutic applications of this compound extend to:
- Anti-inflammatory Agents : The compound has been noted for its regenerative anti-inflammatory properties, suggesting its utility in developing new anti-inflammatory drugs .
Case Study: Synthesis of Pyridinone-Based Derivatives
A study synthesized pyridinone-based derivatives utilizing this compound as a precursor. These derivatives demonstrated significant activity against inflammatory diseases, showcasing the compound's versatility in medicinal chemistry .
Propiedades
IUPAC Name |
5-hydroxy-4-oxopyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(8)6(9)3-10-4/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXAVWWICJNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













